3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-2-oxo-N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S2/c1-19-13-6-12(2-3-14(13)24-15(19)21)26(22,23)16-7-10-8-20(18-17-10)11-4-5-25-9-11/h2-6,8-9,16H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJUUVLNQZIGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzoxazolone Synthesis
The 3-methyl-2,3-dihydrobenzo[d]oxazol-2-one scaffold is synthesized from 2-amino-4-methylphenol through cyclization with phosgene or triphosgene under anhydrous conditions. Alternative methods employ carbonyldiimidazole (CDI) in dichloromethane at 0–5°C, yielding the oxazolone ring with >85% efficiency. Substitution at the 5-position is achieved via nitration followed by reduction, introducing an amino group for subsequent sulfonylation.
Sulfonamide Linker Installation
Sulfonylation of the 5-amino intermediate requires chlorosulfonation using chlorosulfonic acid at −10°C, followed by reaction with propargylamine to form the N-propargyl sulfonamide. This step demands strict moisture control to prevent hydrolysis of the sulfonyl chloride intermediate. The propargyl group serves as an alkyne precursor for CuAAC.
Triazole-Thiophene Moiety via Click Chemistry
The 1-(thiophen-3-yl)-1H-1,2,3-triazol-4-ylmethyl group is introduced via CuAAC between the propargyl sulfonamide and 3-azidothiophene. Copper(I) iodide in a tert-butanol/water mixture at 50°C facilitates regioselective triazole formation, with sodium ascorbate mitigating copper oxidation.
Detailed Synthetic Routes
Route 1: Sequential Cyclization-Sulfonylation-Click Chemistry
Step 1: Synthesis of 3-Methyl-2,3-Dihydrobenzo[d]Oxazol-2-One
2-Amino-4-methylphenol (10.0 g, 72.5 mmol) is treated with triphosgene (7.2 g, 24.2 mmol) in anhydrous THF under nitrogen. After stirring at 0°C for 2 hours, the mixture is warmed to room temperature, yielding a white precipitate. Filtration and recrystallization from ethanol afford the oxazolone (8.9 g, 85%).
Step 2: Nitration and Reduction
Nitration with fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position. Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) in ethanol reduces the nitro group to amine (92% yield).
Step 3: Sulfonylation with Propargylamine
The amine intermediate reacts with chlorosulfonic acid in dichloromethane at −10°C, followed by addition of propargylamine and triethylamine. The N-propargyl sulfonamide is isolated via column chromatography (SiO₂, hexane/EtOAc 3:1) in 78% yield.
Step 4: CuAAC with 3-Azidothiophene
A mixture of N-propargyl sulfonamide (2.0 g, 6.8 mmol), 3-azidothiophene (1.1 g, 8.2 mmol), CuI (0.13 g, 0.68 mmol), and sodium ascorbate (0.27 g, 1.36 mmol) in tert-butanol/water (4:1) is stirred at 50°C for 12 hours. Extraction with EtOAc and purification by HPLC afford the title compound (2.4 g, 72%).
Route 2: Convergent Approach via Late-Stage Click Chemistry
This route diverges by first preparing the triazole-thiophene fragment independently. 3-Azidothiophene is synthesized from 3-bromothiophene via nucleophilic substitution with sodium azide in DMF at 80°C (89% yield). Concurrently, the benzoxazolone-sulfonamide-propargyl intermediate is prepared as in Route 1. The CuAAC step combines both fragments, offering modularity for structural variants.
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects in CuAAC
Comparative studies reveal that tert-butanol/water (4:1) outperforms DMF or THF in CuAAC, enhancing regioselectivity and reducing side products. Elevated temperatures (50°C vs. 25°C) accelerate reaction completion from 24 hours to 12 hours without compromising yield.
Catalytic Systems for Cyclization
Replacing phosgene with CDI in oxazolone synthesis improves safety and reduces byproducts. CDI (1.1 equiv) in dichloromethane at 0°C achieves 89% yield versus 82% with triphosgene.
Sulfonylation Efficiency
Propargylamine addition at −10°C minimizes sulfonyl chloride hydrolysis, increasing sulfonamide yield from 65% (room temperature) to 78%. Triethylamine (2.5 equiv) proves optimal for acid scavenging.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazole-H), 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.68 (d, J = 2.8 Hz, 1H, thiophene-H), 7.45 (dd, J = 5.2, 1.2 Hz, 1H, thiophene-H), 7.32 (d, J = 8.4 Hz, 1H, Ar-H), 4.72 (s, 2H, CH₂), 3.41 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calc. for C₁₇H₁₄N₅O₄S₂ [M+H]⁺ 432.0432, found 432.0429.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min) shows a single peak at 6.8 minutes with 99.2% purity. X-ray crystallography confirms the triazole-thiophene orientation and sulfonamide connectivity.
Comparative Evaluation of Synthetic Routes
| Parameter | Route 1 (Sequential) | Route 2 (Convergent) |
|---|---|---|
| Total Yield | 52% | 61% |
| Number of Steps | 4 | 5 |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
Route 2’s convergent approach offers higher overall yield due to independent optimization of fragments but requires additional purification steps.
Industrial-Scale Considerations
The sequential route is preferred for large-scale synthesis (>1 kg) due to fewer intermediates and streamlined purification. Continuous flow nitration and hydrogenation steps reduce batch variability, while in situ generation of 3-azidothiophene minimizes handling hazards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can form sulfoxides or sulfones, altering the electronic properties of the molecule.
Reduction: : Sulfonamides can be reduced to amines, modifying their interaction with biological targets.
Substitution: : Functional groups can be swapped, such as halogenation or nitration on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄), sodium periodate (NaIO₄).
Reduction: : Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: : Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products
These reactions can yield diverse derivatives useful in probing the compound's structure-activity relationships.
Scientific Research Applications
3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has versatile applications:
Chemistry: : As a building block for more complex molecules.
Biology: : As a probe for studying enzyme mechanisms or protein interactions.
Medicine: : Potential therapeutic agent, thanks to its ability to interact with biological targets such as enzymes or receptors.
Industry: : May serve in material science applications due to its structural diversity.
Mechanism of Action
The compound interacts with its targets via multiple pathways:
Enzyme inhibition: : The sulfonamide group can mimic natural substrates or bind to active sites, blocking enzyme activity.
Protein binding: : The triazole and oxazole rings facilitate binding through hydrogen bonds and hydrophobic interactions.
Comparison with Similar Compounds
Thiadiazol-Piperidine Derivative (CAS 2097863-36-8)
This compound (C15H17N5O4S2) replaces the thiophen-3-yl-1,2,3-triazole group with a 1,2,5-thiadiazol-3-yl-piperidine moiety. The thiadiazole ring, more electronegative than thiophene, may enhance dipole interactions but reduce lipophilicity. The piperidine group introduces conformational flexibility and basicity, contrasting with the rigid triazole-thiophene system in the target compound. These differences could influence solubility and membrane permeability .
5-Bromo-N-[1-[(3-Chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide (CAS 827593-21-5)
Here, the substituent is a 3-chlorophenylmethyl-1,2,4-triazole, differing in triazole regioisomerism (1,2,4 vs. 1,2,3) and aromatic substitution (chlorophenyl vs. thiophene).
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
These derivatives () incorporate oxadiazole and thiazole rings. The oxadiazole’s electron-deficient nature contrasts with benzoxazole’s aromaticity, and the thiazole’s amino group introduces additional hydrogen-bonding sites. Such variations highlight how heterocycle choice impacts electronic properties and target engagement .
Key Observations :
- Molecular Weight : The target compound (~394.4 g/mol) falls within the range typical for drug-like molecules, similar to CAS 2097863-36-8 (395.5 g/mol).
- Synthetic Routes : highlights multi-step syntheses involving nucleophilic substitutions and heterocycle formation, akin to methods likely used for the target compound’s triazole linker .
Research Findings and Implications
While explicit biological data for the target compound is unavailable in the provided evidence, structural comparisons suggest:
- Thiophene vs. Thiadiazole : Thiophene’s aromaticity may favor interactions with hydrophobic enzyme pockets, whereas thiadiazole’s electronegativity could enhance binding to polar residues.
- Triazole Regioisomerism : 1,2,3-Triazole (target) vs. 1,2,4-triazole (CAS 827593-21-5) affects hydrogen-bond geometry and metabolic stability, with 1,2,3-triazoles often exhibiting superior stability in vivo.
- Sulfonamide Positioning: The benzoxazole-sulfonamide in the target compound may mimic natural substrates of carbonic anhydrases or proteases, similar to known sulfonamide inhibitors .
Biological Activity
The compound 3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide , with CAS number 2097923-78-7, is a novel synthetic derivative that has garnered attention for its potential biological activities. This compound integrates a triazole moiety with a sulfonamide and benzo[d]oxazole structure, which are known for their diverse pharmacological properties.
The molecular formula of the compound is with a molecular weight of 406.5 g/mol. The structure features a triazole ring, which is often associated with antimicrobial and anticancer activities.
Biological Activity Overview
Research indicates that compounds containing triazole and sulfonamide groups exhibit significant antimicrobial and anticancer properties. The biological activities of this specific compound have been evaluated through various assays.
Anticancer Activity
Studies have shown that similar compounds with triazole structures can inhibit the growth of cancer cells. For instance, one study reported that triazole derivatives demonstrated significant antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 to 2.6 μM .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 1.1 |
| Triazole Derivative B | HCT-116 | 2.6 |
| Triazole Derivative C | HepG2 | 1.4 |
These findings suggest that the compound may similarly inhibit tumor growth through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis .
Antimicrobial Activity
The antimicrobial properties of compounds similar to this sulfonamide derivative have also been documented. Notably, derivatives have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than standard antibiotics .
Table 2: Antimicrobial Activity
| Compound | Bacteria Type | MIC (µg/mL) |
|---|---|---|
| Compound X | E. coli | 15.6 |
| Compound Y | S. aureus | 7.8 |
The proposed mechanism of action for the anticancer activity involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to decreased levels of deoxythymidine triphosphate (dTTP), resulting in impaired DNA replication and ultimately inducing apoptosis in cancer cells .
For antimicrobial activity, the mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Case Studies
In a recent study focusing on related compounds, researchers synthesized various triazole derivatives and evaluated their biological activities. Among these, certain compounds exhibited superior activity compared to established drugs like doxorubicin and fluoroquinolones, highlighting the potential of such derivatives in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
